molecular formula C9H7NOS B100904 4-Methylbenzoyl isothiocyanate CAS No. 16794-68-6

4-Methylbenzoyl isothiocyanate

Cat. No. B100904
CAS RN: 16794-68-6
M. Wt: 177.22 g/mol
InChI Key: RZCAJUGXEPHWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzoyl isothiocyanate is a chemical compound with the molecular formula C9H7NOS and a molecular weight of 177.223 . It is a member of the isothiocyanate family, which are known for their bioactive properties .


Molecular Structure Analysis

The molecular structure of 4-Methylbenzoyl isothiocyanate consists of a benzoyl group (a benzene ring attached to a carbonyl group) and an isothiocyanate group (a group containing a carbon atom double-bonded to both a nitrogen atom and a sulfur atom) .


Chemical Reactions Analysis

Isothiocyanates, including 4-Methylbenzoyl isothiocyanate, are markedly electrophilic, meaning they have a tendency to attract electrons. This property can lead to instability in certain biological media .


Physical And Chemical Properties Analysis

4-Methylbenzoyl isothiocyanate has a density of 1.1±0.1 g/cm3, a boiling point of 283.9±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C. It also has an enthalpy of vaporization of 52.3±3.0 kJ/mol and a flash point of 125.5±21.5 °C .

Scientific Research Applications

Anticarcinogenic Properties

Isothiocyanates have been shown to have anticarcinogenic properties . They have been studied for their potential to mitigate the risk of developing certain diseases .

Anti-inflammatory Properties

Isothiocyanates also exhibit anti-inflammatory properties . This makes them potentially useful in treating conditions associated with inflammation.

Antioxidative Properties

These compounds have antioxidative properties . This means they can neutralize harmful free radicals in the body, potentially preventing damage to cells.

Antimicrobial Properties

Isothiocyanates have antimicrobial properties . This means they can kill or inhibit the growth of microorganisms, making them potentially useful in treating infections.

Use in Synthetic Chemistry

Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry . This means they can be used to create a variety of other compounds.

Potential to Treat Neurological Disorders

Some studies have suggested that isothiocyanates may have the potential to treat neurological disorders .

Regulation of Thyroid Gland Function

Isothiocyanates may also play a role in the regulation of thyroid gland function .

Cardioprotective Effects

Isothiocyanates have been studied for their cardioprotective effects . This means they may have the potential to protect against heart disease.

Mechanism of Action

While the specific mechanism of action for 4-Methylbenzoyl isothiocyanate is not detailed, isothiocyanates in general have been studied for their antimicrobial properties. They are effective against a variety of human pathogens, including bacteria with resistant phenotypes .

properties

IUPAC Name

4-methylbenzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-7-2-4-8(5-3-7)9(11)10-6-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCAJUGXEPHWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168446
Record name 4-Methylbenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzoyl isothiocyanate

CAS RN

16794-68-6
Record name 4-Methylbenzoyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016794686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16794-68-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzoyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Methylbenzoyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
4-Methylbenzoyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
4-Methylbenzoyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
4-Methylbenzoyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
4-Methylbenzoyl isothiocyanate

Q & A

Q1: What is the role of 4-Methylbenzoyl isothiocyanate in the synthesis of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea?

A1: 4-Methylbenzoyl isothiocyanate acts as a key intermediate in the synthesis of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. [] The research paper describes a two-step reaction where 4-Methylbenzoyl chloride reacts with potassium thiocyanate to form 4-Methylbenzoyl isothiocyanate in situ. This intermediate then reacts with sulfanilamide to yield the final product, 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. []

Q2: Is there any spectroscopic data available for 4-Methylbenzoyl isothiocyanate in this study?

A2: The study focuses on characterizing the final product, 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. While the paper mentions the in situ formation of 4-Methylbenzoyl isothiocyanate, it does not provide specific spectroscopic data for this intermediate. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.